2-(2-Phenylpyrimidin-5-yl)benzoic acid
Overview
Description
“2-(2-Phenylpyrimidin-5-yl)benzoic acid” is a chemical compound with the molecular formula C17H12N2O2 . It is a derivative of benzoic acid, which is widely used as a food preservative .
Synthesis Analysis
The synthesis of “this compound” can be achieved by utilizing amide-acid chloride intermediates in the generation of the pyrimidine ring . Further details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl group and a benzoic acid group . The average molecular mass is 276.29 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrido[2,3-d]pyrimidines, Amides, and Benzoxazolylethylpyrimidine : Substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, including derivatives of 2-(2-Phenylpyrimidin-5-yl)benzoic acid, were used in reactions with various aromatic amines, yielding compounds like N-(pyridin-2-yl)propanamides and pyrido[2,3-d]pyrimidinones, highlighting its utility in complex organic syntheses (Harutyunyan et al., 2015).
- Potential as Plant Growth Regulators : Research into o-carboxyphenyl derivatives of pyrimidine, including this compound, has indicated their potential for testing as plant growth regulators (Harris et al., 1979).
Applications in Liquid Crystal Technology
- Liquid Crystal Trimer Studies : Taper-shaped liquid-crystalline trimers incorporating phenylpyrimidine units connected to 2,4-dihydroxy benzoic acid have been studied for their liquid-crystalline properties, indicative of the role of phenylpyrimidine derivatives in advanced material science (Kashima et al., 2014).
- Aryl Esters of p-(5-Alkyl-2-Pyrimidinyl)Benzoic Acids : These compounds, related to this compound, have been shown to display nematic properties with broad ranges of the existence of a mesophase, crucial for the development of liquid crystal displays and other technologies (Mikhaleva et al., 1988).
Crystallography and Material Science
- Co-crystallisation Studies : Research involving benzoic acid derivatives, including those related to this compound, has contributed to understanding of co-crystallisation mechanisms and polymorphism in crystal engineering, a key aspect of material science (Skovsgaard & Bond, 2009).
Luminescent Materials
- Luminescent Lanthanide Frameworks : Novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks have been developed, showcasing the potential of phenylpyrimidine derivatives in creating materials with specific luminescent properties, useful in sensors and optoelectronic devices (Jia et al., 2014).
Future Directions
Properties
IUPAC Name |
2-(2-phenylpyrimidin-5-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(21)15-9-5-4-8-14(15)13-10-18-16(19-11-13)12-6-2-1-3-7-12/h1-11H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPONDVFSBOVNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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